molecular formula C24H17ClSi B12966351 1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole

1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole

Cat. No.: B12966351
M. Wt: 368.9 g/mol
InChI Key: KPGLQBYVIKRWGY-UHFFFAOYSA-N
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Description

1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole is an organosilicon compound that belongs to the class of dibenzosiloles These compounds are characterized by their unique silicon-containing fused ring structures, which impart distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole can be synthesized through various organic synthesis methods. One common approach involves the reaction of 5,5-diphenyl-5H-dibenzo[b,d]silole with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction typically occurs in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the compound while maintaining stringent safety and environmental standards.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: Reduction of the compound can lead to the formation of silanes using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents (e.g., H2O2, KMnO4) in aqueous or organic solvents.

    Reduction: Reducing agents (e.g., LiAlH4) in anhydrous ether or THF.

Major Products:

    Substitution: Formation of substituted dibenzosiloles.

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of silanes.

Scientific Research Applications

1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole has diverse applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and materials.

    Biology: Investigated for its potential use in bioimaging and biosensing due to its unique photophysical properties.

    Medicine: Explored for its potential as a drug delivery agent and in the development of novel therapeutic compounds.

    Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The mechanism of action of 1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole involves its interaction with molecular targets through its reactive chlorine atom and phenyl groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby modulating their activity. The silicon atom in the dibenzosilole structure also plays a crucial role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

    5,5-Diphenyl-5H-dibenzo[b,d]silole: Lacks the chlorine atom, leading to different reactivity and applications.

    9,9-Dimethyl-9H-9-silafluorene: Contains methyl groups instead of phenyl groups, resulting in distinct chemical properties.

    3-Chloro-5,5-dimethyl-5H-dibenzo[b,d]silole: Similar structure but with methyl groups instead of phenyl groups, affecting its reactivity and applications.

Uniqueness: 1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole is unique due to the presence of both chlorine and phenyl groups, which confer specific reactivity and potential for diverse applications in various fields of research and industry.

Properties

Molecular Formula

C24H17ClSi

Molecular Weight

368.9 g/mol

IUPAC Name

1-chloro-5,5-diphenylbenzo[b][1]benzosilole

InChI

InChI=1S/C24H17ClSi/c25-21-15-9-17-23-24(21)20-14-7-8-16-22(20)26(23,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17H

InChI Key

KPGLQBYVIKRWGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si]2(C3=C(C4=CC=CC=C42)C(=CC=C3)Cl)C5=CC=CC=C5

Origin of Product

United States

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